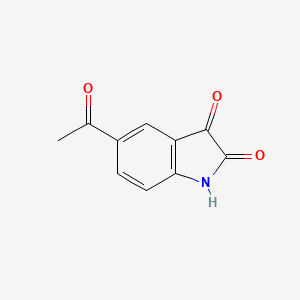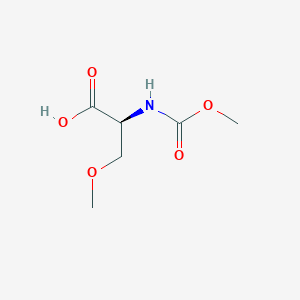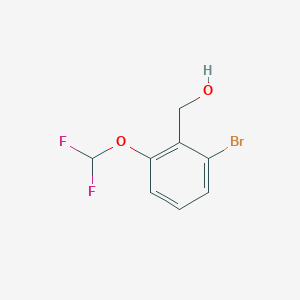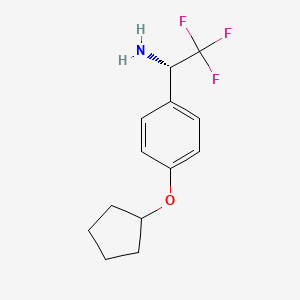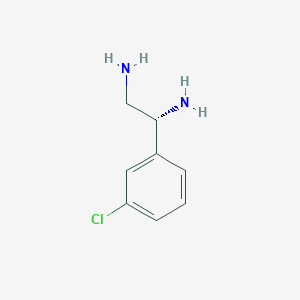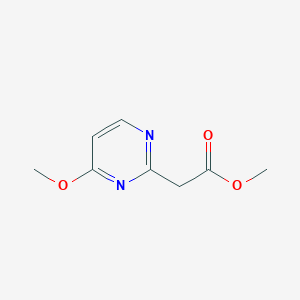
Methyl 2-(4-methoxypyrimidin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-methoxypyrimidin-2-yl)acetate is a chemical compound with the molecular formula C9H10N2O3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxypyrimidin-2-yl)acetate typically involves the reaction of 4-methoxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 2-(4-methoxypyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学研究应用
Methyl 2-(4-methoxypyrimidin-2-yl)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for the development of biologically active molecules, including potential drug candidates.
Medicine: Pyrimidine derivatives are known for their therapeutic properties, and this compound may be explored for its potential in treating various diseases.
作用机制
The mechanism of action of Methyl 2-(4-methoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, pyrimidine derivatives are known to inhibit enzymes like acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants .
相似化合物的比较
Similar Compounds
- Methyl 2-(2-methoxypyridin-4-yl)acetate
- Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate
- Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
Uniqueness
Methyl 2-(4-methoxypyrimidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position of the pyrimidine ring enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
methyl 2-(4-methoxypyrimidin-2-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-3-4-9-6(10-7)5-8(11)13-2/h3-4H,5H2,1-2H3 |
InChI 键 |
RGINGAGVUPQEEB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
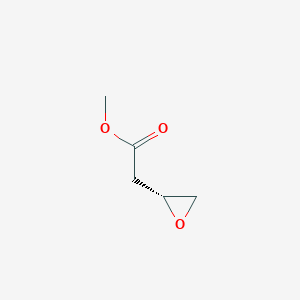
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
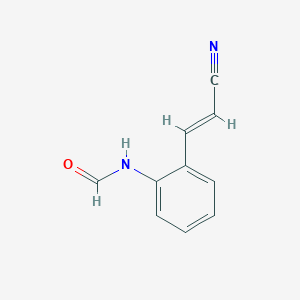
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
